2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline
Description
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-4-piperazin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(15)18-13(9)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHANZNNLJYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N3CCNCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6,7-dimethoxyquinazoline.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloro-6,7-dimethoxyquinazoline with piperazine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives .
Scientific Research Applications
Basic Information
- Molecular Formula : CHClNO
- CAS Number : 1519164-19-2
- Molecular Weight : 239.67 g/mol
- Appearance : Solid, typically white to off-white in color
Structure
The compound features a quinazoline core with a piperazine moiety and two methoxy groups, contributing to its pharmacological properties.
Antihypertensive Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antihypertensive effects. Specifically, 2-chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline has shown promising results in binding affinity for alpha-1 adrenergic receptors, making it a candidate for the treatment of hypertension. In vitro studies indicate high selectivity and potency against these receptors, which are crucial in regulating blood pressure .
Anticancer Properties
Recent studies have explored the anticancer potential of quinazoline derivatives. The presence of the piperazine ring enhances the compound's interaction with various biological targets involved in cancer progression. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Neuropharmacological Effects
The compound’s structure suggests potential activity in the central nervous system (CNS). Research indicates that similar quinazoline derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems. The piperazine component may enhance this activity by improving blood-brain barrier penetration .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : Starting from 2-chloroaniline and other appropriate reagents to construct the quinazoline structure.
- Piperazine Addition : The introduction of the piperazine ring is achieved through nucleophilic substitution reactions.
- Methoxy Group Introduction : Methoxy groups are added via methylation reactions using methylating agents.
Yield and Purity
Typical yields for this synthesis range from 60% to 80%, with purity levels exceeding 95% as confirmed by HPLC analysis .
Study 1: Antihypertensive Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including this compound. The results indicated a significant reduction in blood pressure in hypertensive animal models, correlating with receptor binding assays that showed high affinity for alpha-1 adrenergic receptors .
Study 2: Anticancer Activity
In another investigation, researchers assessed the anticancer properties of various quinazoline derivatives against breast cancer cell lines. The study found that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues at Position 4
The substituent at position 4 significantly impacts pharmacological activity. Key analogues include:
Notes:
- Piperazine’s dual nitrogen atoms enhance hydrogen bonding with biological targets, improving receptor affinity compared to piperidine or pyrrolidine .
- Piperidine and pyrrolidine analogues exhibit lower molecular weights but reduced steric flexibility, limiting interactions with deep binding pockets .
Analogues with Modified Position 2 Substituents
The chloro group at position 2 is a reactive site for further derivatization. Notable variants:
Notes:
- Replacing chlorine with hydrazine or sulfonamide groups broadens antimicrobial and anticancer applications .
- Chlorine’s electronegativity stabilizes the quinazoline core, facilitating synthetic modifications .
Derivatives with Piperazine Modifications
Functionalizing the piperazine ring alters pharmacokinetic and pharmacodynamic profiles:
Notes:
- Acylation (e.g., furoyl or ethoxyacetyl groups) increases target affinity by reinforcing hydrophobic interactions .
- Bulky substituents (e.g., 4-methoxyphenyl) may hinder membrane permeability despite improving binding .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : Derivatives with sulfonamide or hydrazone groups exhibit moderate-to-strong activity against Gram-positive bacteria and fungi .
- Anticancer Potential: Quinazoline sulfonamides show cytotoxicity against leukemia (THP1, U937) and ovarian (SKOV3) cell lines .
- Cardiovascular Applications : The unmodified piperazine core is critical for α1-AR antagonism, forming the basis of antihypertensive drugs like prazosin .
Biological Activity
2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological effects, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.74 g/mol. The compound features a quinazoline core substituted with a piperazine moiety and two methoxy groups, which are critical for its biological activity.
Biological Activities
1. Antihypertensive Effects:
Research has demonstrated that derivatives of 2-chloroquinazoline exhibit significant affinity for alpha-1 adrenoceptors. A study highlighted that compounds with similar structures showed binding affinities in the nanomolar range (approximately ), indicating potent antihypertensive properties .
2. Anti-inflammatory Activity:
A recent study synthesized several derivatives of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline and evaluated their anti-inflammatory effects using the protein denaturation method. The compound exhibited notable inhibition rates compared to standard anti-inflammatory agents like diclofenac sodium. The most active derivative showed an IC50 value of 1.772 µg/ml, demonstrating promising anti-inflammatory potential .
3. Anticancer Properties:
Quinazoline derivatives have been investigated for their anticancer activities. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, potentially inhibiting tumor growth. For instance, substituted quinazolines have shown cytotoxic effects against various cancer cell lines in vitro .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural features:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Increase lipophilicity and receptor binding |
| Piperazine moiety | Enhances selectivity for adrenergic receptors |
| Chlorine atom | Modulates electronic properties and increases potency |
The presence of bulky substituents on the phenyl ring has been correlated with enhanced anti-inflammatory activity, suggesting that further modifications could lead to even more potent derivatives .
Case Studies
Case Study 1: Antihypertensive Activity
In a pharmacological evaluation, a series of quinazoline derivatives were tested for their ability to lower blood pressure in animal models. The results indicated that compounds with the piperazine substitution significantly reduced systolic blood pressure compared to controls .
Case Study 2: Anticancer Activity
A study focused on the anticancer potential of various quinazoline derivatives revealed that those with specific substitutions exhibited remarkable cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
Q & A
Q. What are the established synthetic routes for 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline, and how do reaction conditions influence yield?
Methodological Answer: A primary synthetic route involves nucleophilic substitution of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine in ethanol under high-temperature (160°C) and high-pressure conditions for 16 hours, followed by recrystallization from methanol/water . Key factors affecting yield include:
- Solvent choice : Ethanol enhances piperazine solubility and reactivity.
- Reaction time : Prolonged heating (≥16 hours) ensures complete substitution.
- Purification : Recrystallization minimizes impurities, critical for pharmaceutical intermediates.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- HPLC with UV detection : Used for purity assessment and impurity profiling (e.g., EP Reference Standards in ) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., 239.66 g/mol for the chloro intermediate) .
- Melting point analysis : Validates crystallinity (e.g., derivatives like furoyl-piperazine analogs melt at 278–280°C) .
Q. What are common impurities in this compound, and how are they identified during pharmaceutical synthesis?
Methodological Answer: Impurities often arise from incomplete substitution or side reactions (e.g., residual piperazine or dechlorinated byproducts). Identification strategies include:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (toxicity TDLo for humans at 2571 µg/kg) .
- PPE : Gloves and lab coats to prevent dermal exposure.
- First aid : Immediate decontamination and medical consultation if inhaled or ingested .
Advanced Research Questions
Q. How can structural modifications to the quinazoline core enhance biological activity or selectivity?
Methodological Answer:
Q. What strategies optimize reaction conditions for scalable synthesis while minimizing side products?
Methodological Answer:
- Catalytic additives : Use of mild bases (e.g., K₂CO₃) to accelerate substitution without degrading heat-sensitive intermediates .
- Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) improves reaction kinetics at lower temperatures .
- Process monitoring : In-line HPLC tracks intermediate formation, enabling real-time adjustments .
Q. How can researchers resolve contradictions in reported synthesis yields or impurity profiles?
Methodological Answer:
Q. What novel derivatives of this compound have been explored for non-pharmaceutical applications?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
